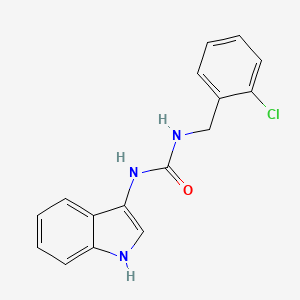

1-(2-chlorobenzyl)-3-(1H-indol-3-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

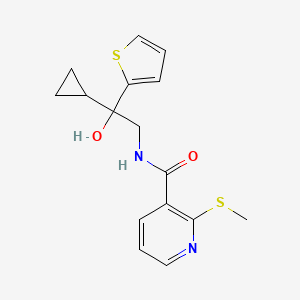

1-(2-chlorobenzyl)-3-(1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C16H14ClN3O and its molecular weight is 299.76. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Nature of Urea-Fluoride Interaction

1,3-bis(4-nitrophenyl)urea interacts with various oxoanions in MeCN solution to form complexes, showing the ability of urea derivatives to engage in hydrogen bonding with anions. This characteristic can be useful in the development of anion sensors or in studying anion-π interactions in chemical systems. The study demonstrated the formation of a discrete adduct held together by moderate strength N-H...O hydrogen bonds (Boiocchi et al., 2004).

Hydrolysis of Benzoylphenylurea Insecticides

Research on 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU), an analogue of diflubenuron, investigated its environmental degradation to 2-chlorobenzamide, a potential carcinogen. Understanding the degradation behavior of such compounds is essential for assessing their environmental impact and safety. The study provided a prediction model for the peak concentration and degradation timeline of 2-chlorobenzamide in the environment (Lu et al., 2004).

Inhibition of Chitin Synthesis

1-(2,6-disubstituted benzoyl)-3-phenylurea derivatives, like diflubenzuron and its structural analogs, inhibit chitin synthesis in insect larvae, offering a biochemical mode of action for insecticidal effects. Such compounds do not affect chitinase activity, highlighting their specificity in inhibiting chitin synthesis without activating chitin degradation (Deul et al., 1978).

Complexation-induced Unfolding of Heterocyclic Ureas

Studies on heterocyclic ureas demonstrated their ability to unfold and form multiply hydrogen-bonded complexes, indicating potential applications in self-assembly and as building blocks in supramolecular chemistry. Such ureas can transition from folded structures to extended, sheetlike complexes, mimicking biological processes like the helix-to-sheet transition in peptides (Corbin et al., 2001).

Discovery of Selective Inhibitors

The development of N-aryl-N'-pyrimidin-4-yl ureas as potent and selective inhibitors of fibroblast growth factor receptor tyrosine kinases showcases the therapeutic potential of urea derivatives in cancer treatment. These compounds, through rational design, have shown significant antitumor activity in preclinical models (Guagnano et al., 2011).

Urease-like Catalytic Activities

Dinuclear nickel complexes have been synthesized to mimic the catalytic properties of urease, demonstrating urease-like activity by liberating ammonia from urea. Such metal complexes can be utilized in bioinorganic chemistry to study enzyme mimics and their potential applications in biocatalysis and organic synthesis (Kundu et al., 2021).

Wirkmechanismus

Target of Action

The compound, 1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic agents . .

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . They have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, some indole derivatives have been found to inhibit tubulin polymerization , which is crucial for cell division and could explain their anticancer activity.

Result of Action

The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. As mentioned, indole derivatives can have a wide range of biological activities . .

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c17-13-7-3-1-5-11(13)9-19-16(21)20-15-10-18-14-8-4-2-6-12(14)15/h1-8,10,18H,9H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUAFQCNFIJAHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)NC2=CNC3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2926292.png)

![5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2926293.png)

![Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate](/img/structure/B2926297.png)

![8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2926303.png)

![1-(2-Bromophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2926305.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2926308.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2926309.png)

![N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2926314.png)